PrDiAzK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

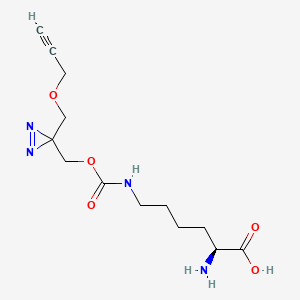

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N4O5 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1 |

InChI Key |

IQIHYRYNMKCBMK-JTQLQIEISA-N |

Isomeric SMILES |

C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PrDiAzK: A Bifunctional Amino Acid for Mapping Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

PrDiAzK is a bifunctional, noncanonical amino acid engineered for the elucidation of protein-protein and protein-RNA interactions within the cellular environment. Its unique structure, featuring a photo-activatable diazirine moiety for covalent cross-linking and a terminal alkyne for bioorthogonal "click" chemistry, enables the capture and subsequent identification of transient and low-affinity molecular interactions. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its synthesis, site-specific incorporation into proteins, and application in mapping molecular interaction networks.

Introduction

The study of dynamic molecular interactions is fundamental to understanding cellular signaling, regulation, and disease pathogenesis. This compound (Propargyl-diazirine-lysine) has emerged as a powerful tool for researchers, offering a method to covalently trap interacting partners in situ, which can then be enriched and identified using mass spectrometry. This bifunctional amino acid can be inserted into a protein of interest at a specific site with minimal structural perturbation through genetic code expansion techniques.[1][2][3]

The diazirine group on this compound is a compact, photo-activatable cross-linker.[1][2] Upon exposure to UV light, it forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "trapping" interacting partners.[1][2] The alkyne handle allows for the specific attachment of reporter tags, such as biotin or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2] This dual functionality facilitates the enrichment and identification of cross-linked complexes from complex cellular lysates.

Mechanism of Action

The utility of this compound is rooted in a two-step mechanism:

-

Photo-activated Cross-linking: The diazirine ring in this compound is stable under normal cellular conditions. When irradiated with UV light (typically around 350 nm), it loses nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent bond with an interacting protein or nucleic acid.[1][2]

-

Bioorthogonal Labeling: The terminal alkyne group on this compound does not react with endogenous cellular components. Following cross-linking and cell lysis, this alkyne handle can be specifically reacted with an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent azide for imaging) through a click chemistry reaction.[1][2] This specific labeling allows for the selective enrichment of this compound-containing peptides and their cross-linked partners for subsequent analysis by mass spectrometry.

Data Presentation

Quantitative Data Summary

The efficiency of this compound incorporation and cross-linking is crucial for the successful identification of interacting partners. The following table summarizes key quantitative parameters for this compound in comparison to other bifunctional noncanonical amino acids.

| Parameter | This compound | AmAzZLys | BPKyne | DiZASeC |

| Photo-crosslinker | Diazirine | Aromatic azide | Benzophenone | Diazirine |

| Pulldown-handle | Terminal alkyne | Phenylamine | Terminal alkyne | Terminal alkyne |

| Activation Wavelength | 350 nm | 365 nm | 350 nm | 350 nm |

| Recognizing Synthetase | Mm PylRS Y306A, Y384F | Mm PylRS R61K, G131E, Y306A, Y384F | Ec TyrRS Y37G, D182G, L186A | Mb PylRS L274A, C313S |

| Relative Expression Yield (eGFP) | Similar to DiAzK | Not reported | Not reported | Not reported |

Data compiled from Hoffmann et al., 2018 and Hoffmann, 2020.[1][2] Mm: Methanosarcina mazei, Ec: Escherichia coli, Mb: Methanosarcina barkeri.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available dihydroxyacetone. The overall yield is approximately 5% over six steps.[1]

Protocol:

-

Diazirine Formation: Dihydroxyacetone is converted to a diazirine in liquid ammonia.[1]

-

Alkylation: One of the hydroxyl groups of the diazirine intermediate is alkylated with propargyl bromide.[1]

-

Activation: The singly substituted product is isolated and converted into a reactive carbonate.[1]

-

Coupling to Lysine: The activated carbonate is then attached to the side chain of a protected lysine derivative.[1]

-

Deprotection: Finally, the protecting groups are removed to yield this compound.

Site-Specific Incorporation of this compound into Proteins

This compound is incorporated into a target protein at a specific site by utilizing the genetic code expansion technology, specifically through amber codon suppression.[1] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina mazei, which has been engineered to recognize and charge this compound.[1][4]

Protocol for Mammalian Cells:

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired incorporation site in the gene of the protein of interest (POI) by site-directed mutagenesis.

-

Clone the POI-TAG gene into a mammalian expression vector.

-

Obtain or construct a second plasmid encoding the engineered PylRS and tRNAPyl.[1]

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T or HeLa) in appropriate media.

-

Co-transfect the cells with the POI-TAG plasmid and the PylRS/tRNAPyl plasmid.

-

Supplement the culture medium with this compound (typically 1 mM).[1]

-

-

Protein Expression and Purification:

-

Allow for protein expression for 24-48 hours.

-

Harvest the cells, lyse them, and purify the POI containing this compound using standard protein purification techniques (e.g., affinity chromatography if the POI is tagged).

-

UV Cross-linking and Click Chemistry Labeling

Protocol:

-

UV Cross-linking:

-

For in vitro studies, irradiate the purified protein complex containing this compound with UV light at 350 nm for 5-15 minutes on ice.[1]

-

For in vivo studies, irradiate the cultured cells expressing the this compound-containing protein under the same conditions.

-

-

Cell Lysis and Proteolysis:

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Denature and reduce the proteins, then digest them into peptides using an enzyme such as trypsin.

-

-

Click Chemistry Labeling:

-

To the peptide mixture, add an azide-functionalized reporter molecule (e.g., biotin-azide).

-

Add the copper(I) catalyst. This is typically done by adding copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as TBTA to stabilize the Cu(I) oxidation state.[5][6]

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Enrichment and Mass Spectrometry:

-

If a biotin-azide reporter was used, enrich the biotinylated peptides using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins and map the interaction sites.

-

Application: Elucidating the IFITM3 Signaling Pathway

This compound has been instrumental in studying the interactions of the Interferon-induced transmembrane protein 3 (IFITM3), an important antiviral protein.[7][8] IFITM3 is known to restrict the entry of a broad range of viruses by altering cellular membrane properties. Studies using this compound have helped to identify host factors that interact with IFITM3, providing insights into its mechanism of action. For instance, IFITM3 has been shown to interact with VAPA (Vesicle-associated membrane protein-associated protein A), a protein involved in regulating intracellular cholesterol homeostasis.[9] The disruption of this interaction affects viral entry.

Conclusion

This compound is a versatile and powerful tool for the site-specific interrogation of molecular interactions in their native cellular context. Its bifunctional nature allows for the efficient capture and identification of both stable and transient interactions that are often missed by traditional methods. The detailed protocols and conceptual framework provided in this guide are intended to enable researchers to effectively utilize this compound in their own studies to unravel complex biological networks and accelerate drug discovery efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. interchim.fr [interchim.fr]

- 7. Novel interacting proteins identified by tandem affinity purification and mass spectrometry associated with IFITM3 protein during PDCoV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interferon-Induced Transmembrane Protein 3 (IFITM3) Restricts PRRSV Replication via Post-Entry Mechanisms [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to PrDiAzK: A Bifunctional Amino Acid for Mapping Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of PrDiAzK, a novel bifunctional noncanonical amino acid. This compound serves as a powerful tool for elucidating protein-protein interactions, a critical aspect of drug discovery and systems biology.[1][2]

Core Structure and Chemical Properties

This compound, or Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine, is a lysine-based amino acid engineered to contain two key functional moieties: a photo-activatable diazirine group and a terminal alkyne handle.[3][4] This dual functionality allows for UV-light-induced covalent cross-linking to interacting biomolecules and subsequent labeling or enrichment via click chemistry.[1][2] The ester group within the side chain makes this compound less hydrophobic compared to other diazirine-lysine analogs.[3]

The diazirine group, upon irradiation with UV light (typically around 350 nm), forms a highly reactive carbene that can insert into C-H and other bonds in close proximity, effectively creating a covalent link with a binding partner.[4][5] The alkyne group provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter molecules such as fluorophores or biotin for visualization and affinity purification, respectively.[1][4]

Quantitative Data Summary

| Property | Value | Reference |

| Full Chemical Name | Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine | [3] |

| Photo-crosslinker | Diazirine | [5] |

| Pulldown-handle | Terminal alkyne | [5] |

| Activation Wavelength | ~350 nm | [5] |

| Overall Synthesis Yield | 5% (over six steps) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the formation of the diazirine ring being a critical and often low-yielding step.[1] The synthesis commences with commercially available dihydroxyacetone.[1][6]

Key Synthesis Steps:

-

Diazirine Formation: The ketone of dihydroxyacetone is converted into a diazirine in liquid ammonia. This is typically performed early in the synthesis due to its lower efficiency.[1]

-

Alkylation: One of the hydroxyl groups is subsequently alkylated using propargyl bromide to introduce the alkyne handle.[1]

-

Purification and Activation: The singly substituted product is isolated and then converted into a reactive carbonate.[1]

-

Coupling to Lysine: The activated carbonate is then attached to the side chain of a lysine amino acid.[1]

Site-Specific Incorporation of this compound into Proteins

This compound can be site-selectively incorporated into proteins in both bacterial and mammalian cells using the genetic code expansion technique.[1][2] This method relies on an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes a stop codon, typically the amber stop codon (UAG), and inserts the noncanonical amino acid at that specific site in the protein sequence.[4]

General Workflow:

-

Genetic Engineering: The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired incorporation site.

-

Cellular Expression System: The mutated gene is introduced into a host organism (e.g., E. coli or mammalian cells) along with plasmids encoding the orthogonal tRNA and aaRS.

-

Addition of this compound: this compound is added to the cell culture medium.

-

Protein Expression: The cellular machinery expresses the protein of interest, incorporating this compound at the specified position.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the identification and mapping of protein-protein interactions. The following diagrams illustrate the general workflow for a this compound-based cross-linking experiment and the underlying logic of genetic code expansion.

Caption: Workflow for identifying protein interaction partners using this compound.

Caption: Logical diagram of genetic code expansion for this compound incorporation.

Applications in Drug Development and Research

The ability to covalently trap and identify protein-protein interactions, particularly weak and transient ones, is of immense value in drug development.[2] this compound can be employed to:

-

Identify Drug Targets: By elucidating the interaction partners of a protein implicated in a disease, new therapeutic targets can be discovered.

-

Validate Drug-Target Engagement: this compound can be incorporated into a target protein to confirm that a drug candidate binds at the expected interface.

-

Map Signaling Pathways: By systematically identifying the interactions of key signaling proteins, a more complete picture of cellular communication networks can be constructed.[1]

-

Structural Biology: The covalent cross-links formed by this compound can stabilize protein complexes for structural determination by techniques such as cryo-electron microscopy.[7]

This compound has been successfully used to study protein-RNA interactions and has been incorporated proteome-wide using sense codon competition, highlighting its potential for systems-level analysis of protein interactomes.[3] This bifunctional amino acid is also commercially available, facilitating its adoption by the broader research community.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bifunctional Noncanonical Amino Acids: Illuminating the Proteome's Interactome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bifunctional noncanonical amino acids (ncAAs), focusing on their application in elucidating protein-protein interactions (PPIs) through a combination of photo-crosslinking and bioorthogonal chemistry. This powerful technique allows for the capture of transient and weak interactions in a cellular context, providing invaluable insights for basic research and drug discovery.

Introduction to Bifunctional Noncanonical Amino Acids

Bifunctional noncanonical amino acids are synthetic amino acids that possess two distinct functional groups, enabling a two-step process for identifying protein interaction partners.[1][2] Typically, these ncAAs feature:

-

A photo-activatable crosslinking moiety: This group, commonly a diazirine or benzophenone, remains inert until activated by a specific wavelength of UV light.[3][4] Upon activation, it forms a highly reactive species that covalently bonds with nearby molecules, effectively "trapping" interacting proteins.[4][5]

-

A bioorthogonal handle: This functional group, often a terminal alkyne or azide, does not react with any native cellular components.[3] It serves as a specific attachment point for a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a highly efficient and specific "click chemistry" reaction.[3][6]

The site-specific incorporation of these bifunctional ncAAs into a protein of interest (POI) is achieved through genetic code expansion, a technique that reprograms a specific codon (usually a stop codon like UAG) to encode the ncAA.[1][3][7] This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the expression system.[1][3]

The Experimental Workflow: From Incorporation to Identification

The utilization of bifunctional ncAAs to map protein interactions follows a multi-step workflow. This process allows for the covalent capture of interaction partners in their native cellular environment, followed by specific enrichment and identification.[8]

Key Bifunctional Noncanonical Amino Acids

Several bifunctional ncAAs have been developed and successfully applied in various biological systems. The choice of ncAA depends on factors such as the desired crosslinking chemistry, the expression system, and the specific biological question.

| Bifunctional ncAA | Photo-Crosslinker | Bioorthogonal Handle | Notes |

| AmAzZLys | Azide | Amine | One of the first genetically encoded bifunctional ncAAs. The azide can also be used for bioconjugation. |

| BPKyne | Benzophenone | Alkyne | Adapted for genetic code expansion in yeast, bacterial, and mammalian cells.[6] |

| DiZASeC | Diazirine | Alkyne | Features a cleavable selenium-carbon bond, making it a "trifunctional" ncAA useful for quantitative mass spectrometry.[6] |

| PrDiAzK | Diazirine | Alkyne | Readily incorporated by a mutant pyrrolysine synthetase and is commercially available.[6] |

| dzANA | Diazirine | Alkyne | A more recently developed bifunctional amino acid for studying protein-protein interactions.[9] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in using bifunctional ncAAs.

Site-Specific Incorporation of Bifunctional ncAAs in E. coli (Amber Suppression)

This protocol outlines the incorporation of a bifunctional ncAA into a protein of interest in E. coli using an amber stop codon (UAG) suppression system.[9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a UAG codon at the desired site

-

pEVOL plasmid containing the orthogonal aaRS/tRNA pair specific for the bifunctional ncAA

-

Bifunctional ncAA

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Arabinose

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the POI expression plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Add the bifunctional ncAA to a final concentration of 1-2 mM.

-

Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce the expression of the orthogonal aaRS/tRNA with 0.02% (w/v) arabinose and the expression of the POI with 0.5-1 mM IPTG.

-

Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Site-Specific Incorporation of Bifunctional ncAAs in Mammalian Cells (HEK293T)

This protocol describes the transient transfection of HEK293T cells for the expression of a protein containing a bifunctional ncAA.[10][11]

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

Expression plasmid for the POI with a UAG codon

-

Expression plasmid for the orthogonal aaRS/tRNA pair

-

Transfection reagent (e.g., Lipofectamine LTX or PEI)

-

Bifunctional ncAA

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 mL of complete growth medium.

-

Transfection Complex Preparation:

-

In a sterile tube, dilute the POI plasmid (e.g., 1 µg) and the aaRS/tRNA plasmid (e.g., 1 µg) in 100 µL of Opti-MEM.

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of Opti-MEM.

-

Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

-

-

Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

-

ncAA Addition: Immediately after adding the transfection complexes, add the bifunctional ncAA to the medium to a final concentration of 0.5-1 mM.

-

Expression: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Harvesting: Harvest the cells by scraping or trypsinization. Wash the cells with PBS and proceed to the next step or store the cell pellet at -80°C.

In-Cell UV Photo-Crosslinking

This protocol describes the photo-crosslinking of proteins within living cells.[4][12]

Materials:

-

Cells expressing the POI with the incorporated bifunctional ncAA

-

UV crosslinking instrument (e.g., a transilluminator or a dedicated photo-crosslinker) with a 365 nm light source

-

Ice-cold PBS

Procedure:

-

Cell Preparation: Wash the cells (adherent or in suspension) twice with ice-cold PBS to remove the culture medium.

-

UV Irradiation: Place the cells on ice and irradiate with 365 nm UV light. The optimal irradiation time and energy will vary depending on the specific ncAA, the protein, and the experimental setup, but a typical starting point is 10-30 minutes.[13]

-

Post-Irradiation: After irradiation, immediately proceed to cell lysis or snap-freeze the cells in liquid nitrogen and store at -80°C.

Copper-Catalyzed Alkyne-Azide Click Chemistry (CuAAC) in Cell Lysate

This protocol details the labeling of alkyne-containing crosslinked peptides with an azide-functionalized reporter tag in a cell lysate.[3][14][15]

Materials:

-

Cell lysate containing the crosslinked proteins

-

Azide-functionalized reporter tag (e.g., Biotin-Azide)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

PBS buffer (pH 7.4)

Procedure:

-

Prepare Click Chemistry Reagents:

-

THPTA solution: 100 mM in water.

-

CuSO4 solution: 20 mM in water.

-

Sodium ascorbate solution: 300 mM in water (prepare fresh).

-

Azide-reporter solution: 2.5 mM in DMSO or water.

-

-

Reaction Setup: In a microfuge tube, combine the following:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS buffer

-

20 µL of 2.5 mM azide-reporter solution

-

-

Add Ligand and Copper:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

-

-

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Downstream Processing: The labeled proteins are now ready for enrichment via affinity purification (if a biotin tag was used) and subsequent analysis by mass spectrometry.

Case Study: Elucidating the TNF Signaling Pathway

Bifunctional ncAAs have been instrumental in mapping dynamic signaling pathways, such as the Tumor Necrosis Factor (TNF) signaling cascade, which plays a critical role in inflammation and immunity.[16][17] The transient nature of many protein-protein interactions within this pathway makes them challenging to study using traditional methods.

By incorporating a bifunctional ncAA into key components of the TNF receptor 1 (TNFR1) signaling complex, researchers can capture and identify both known and novel interacting partners upon TNF stimulation. This approach has the potential to reveal the dynamic assembly and disassembly of signaling complexes and identify new regulatory proteins.

By incorporating a bifunctional ncAA into a protein like RIPK1, one could capture its dynamic interactions with TRADD, TRAF2, cIAPs, and LUBAC in a time-resolved manner after TNF stimulation. This would provide a detailed snapshot of the signaling complex assembly.

Mass Spectrometry Data Analysis

The final and crucial step in the workflow is the analysis of the enriched crosslinked peptides by mass spectrometry to identify the interacting proteins and map the interaction sites.

Software Tools for Crosslinked Peptide Identification:

Several software tools are available to analyze the complex MS/MS spectra generated from crosslinked peptides.[18] These tools are designed to handle the unique challenges of identifying two peptides linked by a crosslinker.

| Software | Key Features |

| StavroX | Identifies various types of crosslinked peptides.[1] |

| MeroX | Specialized for identifying crosslinks from CID-cleavable crosslinkers.[1] |

| pLink | Estimates false discovery rates for reliable identification.[19] |

| MaxLynx | Integrated into the MaxQuant environment for a comprehensive workflow.[20] |

| Crux | An open-source toolkit with various tools for crosslinked database searching.[21] |

| CLMSVault | Provides tools for filtering, comparing, and visualizing crosslinking data.[22] |

The general workflow for data analysis involves:

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using one of the specialized software tools.

-

Scoring and Filtering: The software scores the peptide-spectrum matches (PSMs) and filters them based on a defined false discovery rate (FDR) to ensure high confidence identifications.

-

Interaction Site Mapping: The identified crosslinked peptides are mapped back to the sequences of the interacting proteins to pinpoint the specific amino acid residues at the interaction interface.

-

Structural Visualization: The identified crosslinks can be visualized on existing protein structures (if available) to provide spatial constraints and insights into the architecture of the protein complex.

Conclusion

Bifunctional noncanonical amino acids represent a powerful and versatile tool for the study of protein-protein interactions. By combining the spatiotemporal control of photo-crosslinking with the specificity of bioorthogonal chemistry, these molecular probes enable the capture and identification of even weak and transient interactions within their native cellular context. This in-depth technical guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to successfully implement this technology in their own investigations, ultimately leading to a deeper understanding of complex biological systems and the development of novel therapeutics.

References

- 1. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 10. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 11. addgene.org [addgene.org]

- 12. interchim.fr [interchim.fr]

- 13. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 15. broadpharm.com [broadpharm.com]

- 16. researchdata.edu.au [researchdata.edu.au]

- 17. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cross-linked peptide identification: A computational forest of algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Crux tandem mass spectrometry analysis software [crux.ms]

- 22. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to PrDiAzK: A Bifunctional Tool for Mapping Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-diazirine-lysine (PrDiAzK), a bifunctional noncanonical amino acid, for the study of protein-protein interactions (PPIs). This document details the core principles of this compound, its experimental application, and the interpretation of the data it generates, offering a valuable resource for researchers seeking to elucidate the intricate networks of protein interactions within a cell.

Introduction to this compound: A Dual-Functionality Probe

This compound is a powerful tool for covalently capturing and identifying protein interaction partners, particularly those that are weak or transient.[1][2][3] Its utility stems from its unique bifunctional structure, which incorporates two key chemical moieties on a lysine side chain:

-

A Diazirine Ring: This compact, photo-activatable group, upon exposure to ultraviolet (UV) light (typically around 350 nm), generates a highly reactive carbene intermediate.[4][5] This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent cross-link.[4]

-

A Terminal Alkyne Group: This bioorthogonal handle allows for the specific attachment of reporter tags, such as biotin for affinity purification or fluorophores for visualization, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[1][4]

This dual functionality allows for the in-situ "trapping" of protein complexes within their native cellular environment, followed by the specific enrichment and identification of the cross-linked partners.[4]

The this compound Workflow: From Genetic Incorporation to Mass Spectrometry

The application of this compound for PPI studies follows a multi-step workflow. This process begins with the site-specific incorporation of this compound into a protein of interest and culminates in the identification of its interaction partners by mass spectrometry.

Quantitative Data and Performance

| Parameter | Observation | Notes | Reference |

| Protein Expression Yield | Yields of eGFP with this compound are comparable to other diazirine-lysine analogs (DiAzKs and DiAzK) and significantly better than with BCNK. | This suggests that the this compound side chain is well-tolerated by the translational machinery. | [1] |

| Cross-linking Efficiency | UV irradiation (350 nm, 5 min) of eGFP containing this compound at the dimer interface resulted in a significant increase in the dimer band intensity on SDS-PAGE. | The efficiency can be influenced by the specific protein interface and the length of the cross-linker side chain. | [1] |

| Labeling Specificity | Both monomeric and cross-linked dimeric forms of eGFP incorporating this compound were successfully labeled with a TAMRA-azide fluorescent tag via click chemistry. | The alkyne handle is accessible for bioorthogonal ligation after cross-linking. | [1] |

| Cross-linking Yield (General Diazirines) | Diazirine-based cross-linkers can achieve high cross-linking yields, in some cases up to 80%, in live cells. | Yield is dependent on the specific protein target, the position of the cross-linker, and irradiation conditions. | [2] |

Detailed Experimental Protocols

The following sections provide a generalized framework for the key experimental steps in a this compound-based PPI study. It is important to note that these protocols should be optimized for each specific biological system.

Genetic Incorporation of this compound

The site-specific incorporation of this compound into a protein of interest is achieved through amber stop codon suppression technology.[1][4] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), that is engineered to recognize this compound and the UAG stop codon.

Materials:

-

Expression vector for the protein of interest with a UAG stop codon at the desired incorporation site.

-

Expression vector for the orthogonal PylRS/tRNAPyl pair.

-

Appropriate host cells (e.g., E. coli, HEK293T cells).

-

Cell culture medium.

-

This compound solution (e.g., 1 mM in bacterial culture, 500 µM in mammalian cell culture).[1]

Protocol:

-

Co-transform or co-transfect the host cells with the expression vectors for the protein of interest and the PylRS/tRNAPyl pair.

-

Culture the cells in a medium supplemented with this compound.

-

Allow for protein expression to proceed for the desired duration.

-

Harvest the cells for subsequent cross-linking and analysis.

UV Cross-linking

Materials:

-

UV cross-linker with a 350 nm wavelength light source.

-

Cell suspension or purified protein solution.

Protocol:

-

Resuspend the cells or dilute the purified protein in a suitable buffer (e.g., PBS).

-

Place the sample on a cooled surface to minimize heat-induced damage.

-

Irradiate the sample with 350 nm UV light. A typical starting point is an irradiation time of 5 minutes.[1] The optimal energy dose should be determined empirically for each experimental setup.

-

Immediately proceed to cell lysis or further downstream processing.

Click Chemistry Labeling

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for labeling the alkyne handle of this compound.

Materials:

-

Cell lysate or purified cross-linked protein.

-

Azide-functionalized reporter tag (e.g., biotin-azide, fluorescent-azide).

-

Copper(II) sulfate (CuSO₄).

-

A reducing agent (e.g., sodium ascorbate).

-

A copper-chelating ligand (e.g., THPTA, BTTAA).

Protocol:

-

To the cell lysate or protein solution, add the azide-functionalized reporter tag.

-

Sequentially add the copper-chelating ligand, CuSO₄, and the reducing agent.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The labeled protein is now ready for enrichment or visualization.

Affinity Purification and Mass Spectrometry

For the identification of interaction partners, biotin-labeled cross-linked complexes are typically enriched using streptavidin-coated beads.

Protocol:

-

Incubate the biotin-labeled lysate with streptavidin beads to capture the cross-linked complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Perform in-solution or in-gel proteolytic digestion of the enriched proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize specialized software to identify the cross-linked peptides and the corresponding interaction partners.

Application in Signaling Pathway Analysis: A Hypothetical Example

While a specific, detailed study mapping a complete signaling pathway using this compound has yet to be published, its application can be illustrated through a hypothetical example within the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In this scenario, this compound is incorporated into the EGFR at a specific site within its intracellular kinase domain to identify direct and transient interaction partners upon EGF stimulation.

In this example, upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. The photo-activation of this compound at this stage would covalently capture Grb2, as well as potentially novel or transiently interacting proteins. Subsequent enrichment and mass spectrometry analysis would then confirm the known EGFR-Grb2 interaction and could lead to the discovery of new components of the EGFR signaling network.

Conclusion

This compound represents a significant advancement in the field of chemical biology for the study of protein-protein interactions. Its bifunctional nature, combining photo-activated cross-linking with bioorthogonal labeling, provides a robust and versatile platform for capturing and identifying protein interaction partners in their native cellular context. As mass spectrometry techniques continue to improve in sensitivity and resolution, the application of this compound and similar tools is poised to further unravel the complexity of the cellular interactome, providing critical insights for basic research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Amino Acid PrDiAzK: A Technical Guide to its Synthesis and Application in Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and application of the noncanonical amino acid, Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine (PrDiAzK). This bifunctional amino acid has emerged as a powerful tool for elucidating protein-protein interactions by combining a photo-activatable cross-linking moiety with a bioorthogonal handle for subsequent enrichment and analysis.

Introduction to this compound

This compound is a synthetic derivative of the amino acid lysine, engineered to possess two key functional groups: a diazirine ring and a terminal alkyne.[1][2] The diazirine group can be activated by UV light to form a highly reactive carbene, which then covalently cross-links with nearby molecules, effectively capturing transient and weak protein-protein interactions.[3][4] The alkyne group serves as a bioorthogonal handle for "click chemistry," allowing for the specific attachment of reporter tags, such as fluorophores or biotin, for visualization and affinity purification of cross-linked complexes.[1][5]

The strategic design of this compound allows for its site-specific incorporation into proteins of interest using the expanded genetic code of both bacterial and mammalian cells.[1][2] This is typically achieved through the use of an engineered pyrrolysyl-tRNA synthetase/tRNA pair, which recognizes this compound and incorporates it in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of the target protein.[3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that begins with commercially available dihydroxyacetone. The overall reported yield for the six-step synthesis is approximately 5%, including the recovery of starting materials.[1]

Quantitative Data for Synthesis

| Step | Reaction | Key Reagents | Reported Yield |

| 1 | Diazirine Formation (Step 1) | Dihydroxyacetone, Ammonia, Oxidizing Agent | ~30% |

| 2 | Diazirine Formation (Step 2) | Intermediate from Step 1 | Not specified |

| 3 | Propargylation | Diazirine diol, Propargyl bromide, Base | Not specified |

| 4 | Carbonate Formation | Monopropargylated diol, Carbonyldiimidazole | Not specified |

| 5 | Coupling to Lysine | Activated carbonate, Nα-Boc-L-lysine | Not specified |

| 6 | Deprotection | Boc-protected this compound, Trifluoroacetic acid | Not specified |

Experimental Protocol for Synthesis

The following is a detailed protocol for the chemical synthesis of this compound, based on the methods described in the scientific literature.

Step 1 & 2: Diazirine Formation

-

Dihydroxyacetone is converted to the corresponding diazirine in a two-step reaction in liquid ammonia. This initial step is often the least efficient, with yields around 30%.[1]

Step 3: Monopropargylation

-

One of the hydroxyl groups of the resulting diazirine diol is alkylated using propargyl bromide in the presence of a suitable base.

-

The reaction mixture is carefully monitored to favor the formation of the singly substituted product.

-

The monopropargylated product is isolated and purified using column chromatography.

Step 4: Carbonate Formation

-

The isolated mono-substituted product is then reacted with a carbonylating agent, such as carbonyldiimidazole, to form a reactive carbonate intermediate.

Step 5: Coupling to Lysine

-

The reactive carbonate is subsequently coupled to the ε-amino group of Nα-Boc-L-lysine.

-

The reaction is carried out in an appropriate solvent and may require the use of a base to facilitate the reaction.

Step 6: Deprotection

-

The Nα-Boc protecting group is removed from the lysine backbone using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product, this compound.

-

The final product is purified by high-performance liquid chromatography (HPLC).

Genetic Incorporation of this compound into Proteins

The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the use of an expanded genetic code. This involves the co-expression of the POI gene containing an in-frame amber stop codon (TAG) at the desired incorporation site, along with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) mutant Y306A/Y384F is commonly used for this purpose as it efficiently recognizes and charges its cognate tRNA with this compound.[3]

Experimental Protocol for Genetic Incorporation in E. coli

-

Plasmid Preparation:

-

Prepare a plasmid encoding the protein of interest with a TAG codon at the desired site for this compound incorporation.

-

Prepare a second plasmid (e.g., pEVOL) encoding the engineered PylRS (Y306A/Y384F) and its cognate tRNA.

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.

-

-

Protein Expression:

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.

-

Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Application of this compound in Protein-Protein Interaction Studies

The bifunctional nature of this compound allows for a powerful workflow to identify and characterize protein-protein interactions.

Experimental Workflow

The general workflow for using this compound to study protein-protein interactions is as follows:

-

Expression and Purification: The protein of interest containing this compound is expressed and purified as described above.

-

Incubation with Interacting Partners: The purified protein is incubated with a cell lysate, purified potential binding partners, or expressed in a cellular context to allow for interactions to occur.

-

UV Cross-linking: The sample is irradiated with UV light (typically around 350-365 nm) to activate the diazirine group and induce covalent cross-linking between the protein of interest and its interacting partners.

-

Click Chemistry Labeling: The cross-linked complexes are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This attaches a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the alkyne handle of this compound.

-

Enrichment and Analysis: Biotin-tagged complexes are enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the cross-linked proteins and map the interaction sites.

Quantitative Data from a Model System

In a proof-of-concept study, this compound was incorporated into enhanced Green Fluorescent Protein (eGFP) to study its dimerization.[1]

| Experiment | Observation | Implication |

| UV Cross-linking of eGFP-PrDiAzK | Increased intensity of a dimer band (~60 kDa) on SDS-PAGE upon UV irradiation. | Successful photo-cross-linking of eGFP dimers. |

| Click Chemistry Labeling | Both monomer and dimer bands showed fluorescence after reaction with a TAMRA-azide dye. | The alkyne handle of incorporated this compound is accessible for click chemistry. |

Visualizations of Key Processes

The following diagrams illustrate the key workflows and principles described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Photo-Cross-Linking with PrDiAzK

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing the photo-cross-linking amino acid PrDiAzK (Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine) in the study of protein-protein interactions.

Core Principles of this compound Photo-Cross-Linking

This compound is a bifunctional, non-canonical amino acid designed for the identification of protein-protein interactions in living cells and in vitro.[1][2] Its utility stems from two key functional groups integrated into a lysine side chain: a photo-activatable diazirine moiety and a bio-orthogonal alkyne handle.[1][2]

The diazirine group , upon irradiation with ultraviolet (UV) light (typically around 350-365 nm), extrudes nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[3][4] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent cross-link.[4][5] This "zero-length" cross-linking provides a snapshot of proteins in close proximity at the moment of UV activation.[6]

The alkyne handle allows for the subsequent covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for visualization, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[7][8] This two-step approach enables the specific enrichment and identification of cross-linked protein complexes from complex biological samples.[8]

The site-specific incorporation of this compound into a protein of interest is achieved through genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] This allows for precise control over the location of the cross-linker within the protein structure, enabling the mapping of specific interaction interfaces.[2][3]

Experimental Protocols

Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol outlines the steps for expressing a protein of interest containing this compound at a specific site in mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the protein of interest (POI) with a TAG amber stop codon at the desired incorporation site

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., pCMV-PrDiAzK-PylRS)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium and supplements

-

Transfection reagent

Procedure:

-

Cell Seeding: Seed mammalian cells in a culture plate to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the POI expression plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Supplementation: Immediately after transfection, replace the culture medium with fresh medium supplemented with this compound. The final concentration of this compound should be optimized for each cell line and protein, typically ranging from 100 µM to 1 mM.[9]

-

Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the this compound-containing protein.

-

Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for subsequent cross-linking experiments.

In Vivo Photo-Cross-Linking

This protocol describes the UV irradiation of cells to induce cross-linking.

Materials:

-

Harvested cells expressing the this compound-containing protein

-

Ice-cold PBS

-

UV lamp with a peak output at 365 nm (e.g., Spectrolinker XL-1000)

Procedure:

-

Cell Suspension: Resuspend the harvested cells in ice-cold PBS.

-

UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish) on ice. Irradiate the cells with 365 nm UV light. The irradiation time and energy should be optimized, with typical durations ranging from 5 to 30 minutes.[3][9] It is crucial to keep the cells on ice during irradiation to minimize cellular stress and degradation.

-

Post-Irradiation: Immediately after irradiation, pellet the cells by centrifugation and proceed to cell lysis or store them at -80°C for future analysis.

Click Chemistry-Mediated Biotinylation of Cross-Linked Complexes

This protocol details the labeling of the alkyne handle of this compound with an azide-biotin conjugate.

Materials:

-

Cell lysate containing the cross-linked proteins

-

Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Lysis buffer (e.g., RIPA buffer)

Procedure:

-

Cell Lysis: Lyse the irradiated cells in a suitable lysis buffer containing protease inhibitors.

-

Click Reaction Cocktail: Prepare the click chemistry reaction cocktail. A typical reaction mixture includes:

-

Cell lysate

-

Azide-biotin (final concentration: 100 µM)

-

CuSO₄ (final concentration: 1 mM)

-

THPTA or TBTA (final concentration: 5 mM)

-

Freshly prepared sodium ascorbate (final concentration: 5 mM)

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. This can be achieved by methods such as acetone or methanol/chloroform precipitation.

-

Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., a buffer containing SDS for subsequent SDS-PAGE).

Enrichment and Mass Spectrometry Analysis of Cross-Linked Peptides

This protocol outlines the purification of biotinylated proteins and their analysis by mass spectrometry.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads or resin

-

Wash buffers (containing detergents like SDS to reduce non-specific binding)

-

Elution buffer (e.g., containing a high concentration of biotin)

-

Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation

-

Trypsin or other proteases

-

Mass spectrometer (e.g., Orbitrap-based)

Procedure:

-

Affinity Purification: Incubate the biotinylated protein sample with streptavidin beads to capture the cross-linked complexes.

-

Washing: Thoroughly wash the beads with stringent wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Sample Preparation for MS:

-

Perform in-gel or in-solution digestion of the enriched proteins. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest the proteins with trypsin overnight.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSEARCH) to identify the cross-linked peptides from the complex MS/MS data.[10][11] This software is designed to handle the complexity of spectra generated from two covalently linked peptides.

Data Presentation

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| This compound Concentration for Incorporation | 100 µM - 1 mM | [9] |

| UV Irradiation Wavelength | 350 - 365 nm | [3][9] |

| UV Irradiation Duration | 5 - 30 minutes | [3][9] |

| Typical Click Chemistry Reagent Concentrations | ||

| Azide-Biotin | 100 µM | [12] |

| CuSO₄ | 1 mM | [7] |

| Copper Ligand (THPTA/TBTA) | 5 mM | [13] |

| Sodium Ascorbate | 5 mM | [7] |

Note: Optimal conditions may vary depending on the specific experimental setup and should be empirically determined.

Mandatory Visualization

Signaling Pathway Diagram: EGFR-Grb2 Interaction

The following diagram illustrates the application of this compound to study the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2, a key step in receptor tyrosine kinase signaling.

Caption: EGFR-Grb2 interaction mapping workflow using this compound.

Experimental Workflow Diagram

This diagram provides a generalized workflow for identifying protein-protein interactions using this compound-mediated photo-cross-linking.

Caption: General experimental workflow for this compound photo-cross-linking.

Logical Relationship Diagram: The Photo-Cross-Linking Cascade

This diagram illustrates the sequential activation and reaction steps of the this compound molecule.

Caption: The reaction cascade of this compound upon photoactivation.

References

- 1. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. embopress.org [embopress.org]

- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

Unveiling Molecular Interactions: A Technical Guide to Click Chemistry with PrDiAzK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Propargyl-diazirine-lysine (PrDiAzK), a bifunctional noncanonical amino acid, in the realm of click chemistry for the robust analysis of protein interactions. This compound uniquely combines a photo-activatable diazirine moiety for covalent cross-linking with a terminal alkyne group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful tool enables the capture and identification of both stable and transient protein-protein and protein-RNA interactions within a cellular context, offering profound insights for basic research and drug development.

Core Concepts: The Dual Functionality of this compound

This compound is engineered to be incorporated into proteins at specific sites using genetic code expansion techniques.[1][2] Its utility stems from its two key functional groups:

-

Diazirine: A small, photo-activatable group that, upon exposure to long-wave UV light (typically ~350-365 nm), forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting partners.[3]

-

Alkyne: A chemical handle that participates in the highly specific and efficient CuAAC click reaction with an azide-containing reporter molecule. This allows for the selective enrichment and identification of cross-linked proteins.[4]

This dual functionality allows for a powerful workflow: in vivo or in situ photo-cross-linking to capture interactions, followed by ex vivo click chemistry to label and identify the captured complexes.

Quantitative Data Summary

The efficiency of this compound incorporation and subsequent reactions is crucial for its successful application. Below are tables summarizing key quantitative data gathered from the literature.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Dihydroxyacetone | [1] |

| Overall Yield | ~5% (over six steps) | [1] |

| Protein Expression | ||

| Relative Expression Level | Similar to DiAzKs and DiAzK, significantly better than BCNK | [1] |

| Cross-linking | ||

| UV Wavelength | 350-365 nm | [4][5] |

| Click Chemistry | ||

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [6] |

| Bifunctional Amino Acid | Photo-crosslinker | Pulldown-handle | Synthetase System Used | Reference |

| This compound | Diazirine | Terminal alkyne | MmPylRS Y306A, Y384F | [5] |

| AmAzZLys | Aromatic azide | Phenylamine | MmPylRS R61K, G131E, Y306A, Y384F | [5] |

| BPKyne | Benzophenone | Terminal alkyne | EcTyrRS Y37G, D182G, L186A | [5] |

| DiZASeC | Diazirine | Terminal alkyne | MbPylRS L274A, C313S | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound begins with commercially available dihydroxyacetone.[1][7] The overall synthesis is a multi-step process with a reported total yield of approximately 5%.[1]

Protocol:

-

Diazirine Formation: Dihydroxyacetone is converted to the corresponding diazirine in a two-step reaction using liquid ammonia.[1]

-

Alkylation: One of the hydroxyl groups of the diazirine intermediate is alkylated with propargyl bromide.[1]

-

Purification: The singly substituted propargylated product is isolated and purified.

-

Activation: The purified intermediate is converted into a reactive carbonate.[1]

-

Coupling to Lysine: The reactive carbonate is then coupled to the side chain of a lysine amino acid.[1]

-

Final Purification: The final product, this compound, is purified to be used in cell culture.

Site-Specific Incorporation of this compound into a Protein of Interest (POI)

The site-specific incorporation of this compound is achieved through the genetic code expansion technology, typically using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) are commonly used for this purpose.[5]

Protocol for Bacterial Expression:

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest (POI) by site-directed mutagenesis.

-

Use a co-expression system with two plasmids: one carrying the POI gene with the TAG codon and the other carrying the engineered aminoacyl-tRNA synthetase (e.g., MmPylRS Y306A, Y384F) and its corresponding tRNA.[5]

-

-

Transformation: Co-transform both plasmids into a suitable E. coli expression strain.

-

Cell Culture and Induction:

-

Grow the transformed bacteria in a suitable medium (e.g., LB or minimal media) supplemented with the appropriate antibiotics.

-

When the culture reaches the desired optical density (e.g., OD600 of 0.6-0.8), add this compound to the medium to a final concentration of 1 mM.[1]

-

Induce protein expression with the appropriate inducer (e.g., IPTG or arabinose).

-

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the protein.

-

Purification: Purify the POI containing this compound using standard protein purification techniques (e.g., affinity chromatography).

UV Cross-linking, Click Chemistry, and Analysis Workflow

This workflow outlines the steps from the expressed protein to the identification of interaction partners.

Protocol:

-

UV Cross-linking:

-

Cell Lysis and Protein Digestion:

-

If cross-linking was performed in live cells, lyse the cells to release the protein complexes.

-

Denature the proteins and digest them into smaller peptides using a protease such as trypsin.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Prepare a reaction mixture containing the peptide digest and an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging).

-

Add the copper(I) catalyst. This is typically generated in situ from a copper(II) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., TBTA or THPTA) is often included to stabilize the copper(I) and improve reaction efficiency.[6]

-

Incubate the reaction, typically for 1 hour at room temperature.

-

-

Enrichment of Cross-linked Peptides:

-

If a biotin-azide reporter was used, enrich the biotinylated peptides (which include the cross-linked peptides) using streptavidin-coated beads.

-

Wash the beads extensively to remove non-biotinylated peptides.

-

Elute the enriched peptides from the beads.

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify the cross-linked peptides from the MS/MS data. This will reveal the identity of the proteins that were in close proximity to the POI at the time of cross-linking.

-

Applications in Drug Development

The this compound-click chemistry workflow provides a powerful platform for various applications in drug development:

-

Target Identification and Validation: Identify the direct binding partners of a drug candidate within the complex cellular environment.

-

Mechanism of Action Studies: Elucidate the molecular interactions that are modulated by a therapeutic compound.

-

Off-Target Profiling: Identify unintended protein interactions of a drug, which can contribute to toxicity.

-

Mapping Drug-Induced Protein Complexes: Characterize the changes in protein interaction networks upon drug treatment.

By enabling the precise mapping of molecular interactions, this compound serves as an invaluable tool for advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to PrDiAzK and Other Noncanonical Amino Acids in Modern Drug Discovery and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the noncanonical amino acid (ncAA) landscape, with a special focus on photo-crosslinking agents analogous to "PrDiAzK." We operate under the scientific assumption that this compound represents a propyl-diazirine lysine derivative, a tool for mapping protein-protein interactions (PPIs). This document will delve into the comparison of this class of ncAAs with other functional categories, offering detailed experimental protocols and data-driven insights to aid in the design and execution of advanced biological experiments.

Introduction to Noncanonical Amino Acids

The expansion of the genetic code to include noncanonical amino acids has revolutionized our ability to probe and manipulate biological systems.[1][2] By moving beyond the 20 canonical amino acids, researchers can site-specifically introduce novel chemical functionalities—such as photo-crosslinkers, bioorthogonal handles, fluorescent probes, and post-translational modification (PTM) mimics—into proteins.[1] This technology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a reassigned codon, most commonly the amber stop codon (TAG), to incorporate the ncAA during protein translation.[2][3][4] This precise control allows for the study of protein structure, function, and interactions with unprecedented detail in vitro, in living cells, and even in whole organisms.[1][3]

Major Classes of Functional Noncanonical Amino Acids

The versatility of ncAAs stems from the diverse chemical moieties they can carry. Below, we compare several major classes, highlighting their unique applications.

Photo-crosslinking ncAAs are powerful tools for identifying and mapping protein-protein interactions (PPIs) in their native cellular context.[5][6] These amino acids remain inert until activated by a specific wavelength of UV light, at which point they form highly reactive species that covalently bond with nearby molecules.[4][7] This temporal control is a key advantage for capturing transient or weak interactions.[3][8]

-

Diazirine-based (e.g., this compound, DizPK, AbK) : Upon UV irradiation (typically ~350-360 nm), diazirines generate highly reactive and non-selective carbene species.[7][9] A major advantage of the diazirine moiety is its small size, which minimizes potential perturbation of the protein's structure or interactions.[7] Diazirines are also relatively stable in various chemical conditions and are not prone to reaction with nucleophiles.[7]

-

Benzophenone-based (e.g., p-benzoyl-L-phenylalanine, Bpa) : Benzophenones are another popular class of photo-crosslinkers.[5] They are activated by UV light to form a triplet ketone that can abstract a hydrogen atom from C-H bonds, leading to a covalent crosslink. While effective, the benzophenone group is bulkier than the diazirine, which can sometimes interfere with protein function or interactions.[9]

-

Aryl Azide-based (e.g., p-azido-L-phenylalanine, AzF) : Aryl azides form highly reactive nitrene intermediates upon photolysis. They have been widely used for photo-crosslinking studies to investigate protein interactions.[10][11]

To facilitate the detection and purification of crosslinked protein complexes, bifunctional ncAAs have been developed. These molecules combine a photo-crosslinking group with a bioorthogonal handle, such as an alkyne or azide, for "click chemistry".[3][12][13] After photo-crosslinking, the handle can be used to attach a reporter tag, like biotin for affinity purification or a fluorophore for imaging.[3][13] An example is dzANA, a diazirine-containing ncAA that also has a terminal alkyne for subsequent bioorthogonal tagging.[8]

This class of ncAAs contains chemical groups, like azides and alkynes, that are inert in biological systems but can undergo highly specific and efficient covalent reactions with a partner molecule.[14] These are widely used for labeling and visualizing newly synthesized proteins.[14] Examples include L-Azidohomoalanine (AHA) and Homopropargylglycine (HPG), which can be metabolically incorporated in place of methionine.[14]

fNCAAs are intrinsically fluorescent and can be incorporated into proteins to serve as site-specific spectroscopic probes.[15][16] They are smaller than traditional fluorescent proteins like GFP, making them less likely to disrupt protein function.[15][16] Their fluorescence properties are often sensitive to the local environment, allowing them to report on conformational changes, ligand binding, or protein-protein interactions.[15][16][17] L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) is one such example.[15]

Post-translational modifications (PTMs) are critical for regulating protein function. ncAAs that mimic PTMs, such as acetylated or phosphorylated amino acids, can be incorporated into proteins to study the functional consequences of these modifications in a homogenous and controlled manner.[18][19] For instance, acetyllysine (AcK) can be genetically encoded to investigate the role of acetylation at specific sites.[18]

Quantitative Data and Comparative Analysis

The selection of an appropriate ncAA is critical for experimental success. The tables below summarize the key characteristics of the different ncAA classes to aid in this decision-making process.

Table 1: Comparison of Photo-Crosslinking ncAAs

| Feature | Diazirine-based (e.g., DizPK) | Benzophenone-based (Bpa) | Aryl Azide-based (AzF) |

| Photoreactive Moiety | Diazirine | Benzophenone | Aryl Azide |

| Reactive Intermediate | Carbene | Triplet Ketone | Nitrene |

| Activation Wavelength | ~350-360 nm[7][9] | ~350-365 nm | ~350 nm or less |

| Reactivity | Highly reactive, inserts into C-H, O-H, N-H bonds[7] | Reacts primarily with C-H bonds | Highly reactive, can undergo ring expansion |

| Size/Steric Hindrance | Minimal[7] | Bulky[9] | Moderate |

| Key Advantage | Small size, high reactivity | High crosslinking efficiency in some contexts | Established utility |

| Considerations | Potential for diazo isomer formation[9] | Can be photobleached, larger size may perturb system | Can be reduced by cellular thiols |

Table 2: Overview of Functional ncAA Classes

| ncAA Class | Primary Function | Example(s) | Key Application(s) |

| Photo-Crosslinking | Covalent trapping of interacting molecules | DizPK, Bpa, AzF | Mapping protein-protein interactions in vivo.[5][6] |

| Bifunctional | Photo-crosslinking and bioorthogonal labeling | BPKyne, dzANA | Enrichment and identification of crosslinked complexes.[3][8] |

| Bioorthogonal Labeling | Covalent labeling via "click chemistry" | Azidohomoalanine (AHA), Propargyl-lysine | Visualizing and purifying specific protein populations.[14] |

| Fluorescent (fNCAA) | Intrinsic fluorescence for sensing/imaging | 7-HCAA, Acridonylalanine | Real-time monitoring of protein dynamics and interactions.[15][17] |

| PTM Mimics | Mimic natural post-translational modifications | Acetyllysine, Phosphoserine | Studying the functional impact of specific PTMs.[18][19] |

Experimental Protocols

Here we provide detailed methodologies for the incorporation of ncAAs and their use in a photo-crosslinking proteomics experiment.

This protocol outlines the amber suppression-based method for incorporating a photo-crosslinking ncAA into a protein of interest (POI) in a mammalian cell line like HEK293T.[6][11][20]

Materials:

-

HEK293T cells

-

DMEM medium supplemented with 10% FBS

-

Expression plasmid for the POI with a TAG codon at the desired site (e.g., pCMV-POI-FLAG-TAG)

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific ncAA (e.g., pCMV-DizPK-RS/tRNA)

-

Diazirine-lysine (DizPK) stock solution (e.g., 50 mM in 0.1 M NaOH, sterile filtered)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FLAG antibody for Western blot analysis

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-